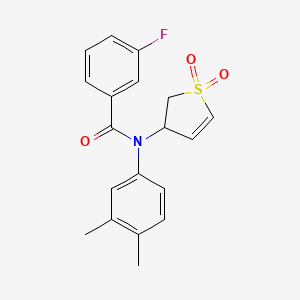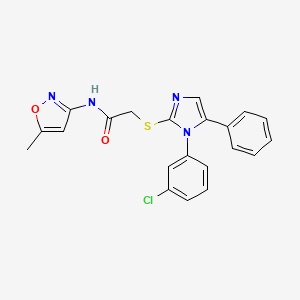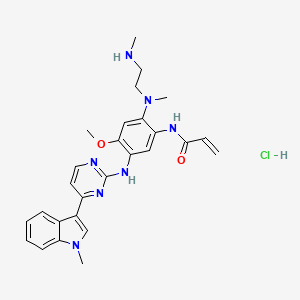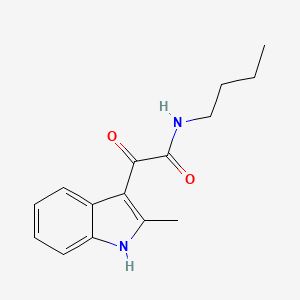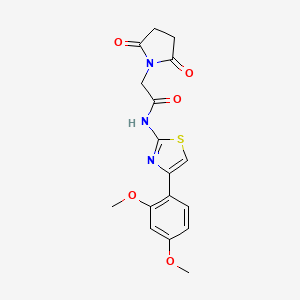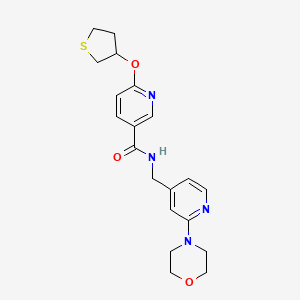
N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Mannich base derivatives of nicotinamide have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds, including derivatives similar in structure to the queried compound, were found to spontaneously adsorb on the steel surface, significantly reducing corrosion through a mixed inhibition mechanism. The studies involved gravimetric, electrochemical experiments, and theoretical calculations to determine the efficiency and mechanism of inhibition (Jeeva, Prabhu, & Rajesh, 2017).
Drug Discovery and Inhibitor Design
Research on nicotinamide derivatives, particularly in the context of nicotinamide N-methyltransferase (NNMT) inhibition, has been crucial for therapeutic applications. NNMT plays a role in various diseases, including cancers and metabolic disorders. Potent NNMT inhibitors, based on nicotinamide and its derivatives, have been identified, offering insights into therapeutic hypotheses and potential treatments. These inhibitors have been characterized through biochemical, biophysical, kinetic, and structural studies, providing a foundation for developing more potent and selective inhibitors (Babault et al., 2018).
Metabolic Pathway Regulation
Nicotinamide derivatives have also been studied for their role in regulating metabolic pathways. For instance, NNMT's activity in methylation processes involving nicotinamide affects cellular metabolism, energy levels, and epigenetic states. This has implications for understanding and potentially treating metabolic diseases, cancer, and neurodegenerative disorders. Detailed kinetic studies of NNMT have provided insights into its functioning and inhibition, guiding the design of activity-based probes and inhibitors (Loring & Thompson, 2018).
Vasorelaxation and Endothelial Function
N-methylnicotinamide, a metabolite of nicotinamide, has been found to ameliorate nitric oxide production and endothelium-dependent vasorelaxation in human blood vessels. This suggests a potential therapeutic relevance for compounds targeting endothelial NO synthase with nicotinamide derivatives in treating endothelial dysfunction, such as hypercholesterolemia and atherosclerosis (Domagala et al., 2012).
properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-20(16-1-2-19(22-13-16)27-17-4-10-28-14-17)23-12-15-3-5-21-18(11-15)24-6-8-26-9-7-24/h1-3,5,11,13,17H,4,6-10,12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLDBOOQBOOZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

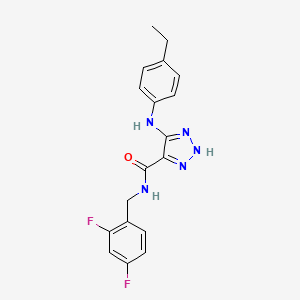
![4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2772552.png)
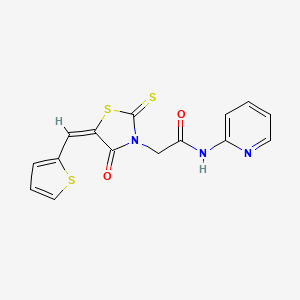
![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2772555.png)
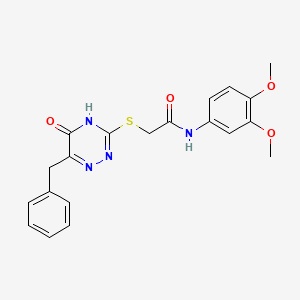
![N-(3-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2772558.png)
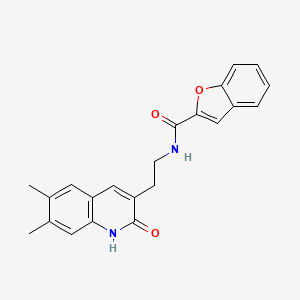
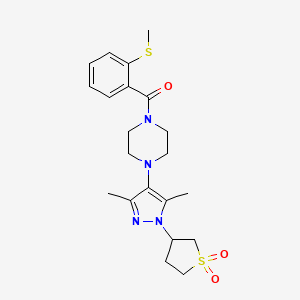
![(6-Methoxypyridin-3-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2772561.png)
